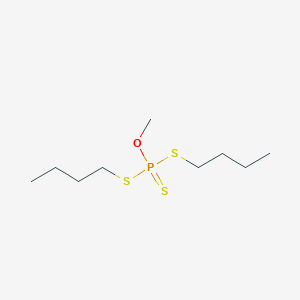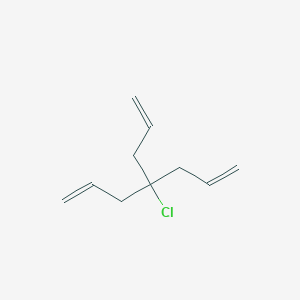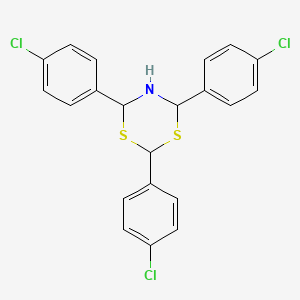
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane is a chemical compound known for its unique structure and properties It consists of a dithiazinane ring substituted with three 4-chlorophenyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane typically involves the reaction of 4-chlorobenzaldehyde with a suitable dithiol in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiazinane ring to a more reduced form using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often occur in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiazinane derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tris(4-bromophenyl)-1,3,5-dithiazinane
- 2,4,6-Tris(4-methylphenyl)-1,3,5-dithiazinane
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-dithiazinane
Uniqueness
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane is unique due to the presence of the 4-chlorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
22776-98-3 |
|---|---|
Molecular Formula |
C21H16Cl3NS2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2,4,6-tris(4-chlorophenyl)-1,3,5-dithiazinane |
InChI |
InChI=1S/C21H16Cl3NS2/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12,19-21,25H |
InChI Key |
FZFIJUQZAPBKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NC(SC(S2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
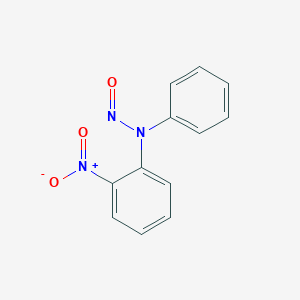
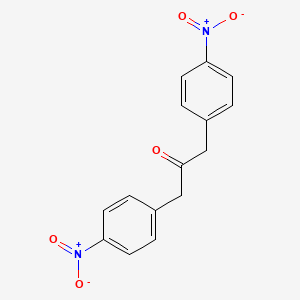
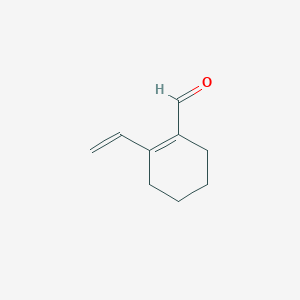
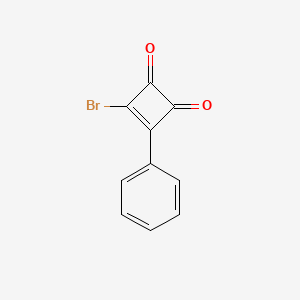
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

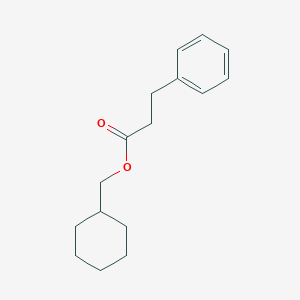
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
